Cetirizine Glycerol Ester Impurity

Übersicht

Beschreibung

Cetirizine Glycerol Ester Impurity is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the esterification of cetirizine with glycerol, resulting in a molecule with the chemical formula C24H31ClN2O5 . This compound retains the antihistamine properties of cetirizine while potentially offering different pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Glycerol Ester Impurity typically involves the esterification of cetirizine with glycerol. This process can be carried out using various esterification techniques, such as Fischer esterification, which involves reacting cetirizine with glycerol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired ester product .

Analyse Chemischer Reaktionen

Types of Reactions

Cetirizine Glycerol Ester Impurity can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cetirizine and glycerol.

Oxidation and Reduction:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Hydrolysis: Cetirizine and glycerol.

Reduction: Alcohol derivatives of the ester.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Cetirizine Glycerol Ester Impurity has a molecular formula of C24H31ClN2O5 and acts primarily as an inverse agonist at the human histamine H1 receptor. The compound retains the pharmacological activity of cetirizine while exhibiting distinct characteristics due to its esterified form. This modification can influence its pharmacokinetic properties, stability, and release profiles in drug formulations .

Scientific Research Applications

-

Drug Delivery Systems

- Controlled-Release Formulations : this compound is utilized in developing controlled-release drug delivery systems. The ester bond can be hydrolyzed under physiological conditions, allowing for a sustained release of cetirizine over time. This application is particularly beneficial for managing chronic allergic conditions where prolonged therapeutic effects are desired.

-

Pharmacokinetic Studies

- Researchers employ this compound to investigate the pharmacokinetic properties of esterified drugs compared to their non-esterified counterparts. The study of absorption, distribution, metabolism, and excretion (ADME) profiles can reveal potential advantages in bioavailability and therapeutic efficacy .

- Analytical Chemistry

Controlled-Release Formulation Development

A notable case study involved synthesizing a controlled-release formulation using zinc-layered hydroxide as a host material for cetirizine. The resulting nanocomposite structure exhibited enhanced thermal stability and a significant release profile, with 96% of cetirizine released over 80 hours in phosphate buffer solutions at physiological pH levels . This research underscores the potential for improving drug delivery systems through innovative formulation strategies.

Degradation Pathways Analysis

Another study highlighted the degradation pathways of cetirizine and its derivatives, including the glycerol ester impurity. Researchers explored interactions between cetirizine and excipients under various storage conditions, revealing insights into stability and impurity formation that are critical for developing robust pharmaceutical formulations .

Wirkmechanismus

Cetirizine Glycerol Ester Impurity exerts its effects primarily through the inhibition of peripheral H1 receptors, similar to cetirizine . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and vasodilation. The esterification with glycerol may alter the pharmacokinetics, potentially providing a more controlled release of cetirizine in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetirizine: The parent compound, a second-generation antihistamine.

Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for H1 receptors.

Cetirizine Methyl Ester: Another ester derivative of cetirizine, used in similar pharmacokinetic studies.

Uniqueness

Cetirizine Glycerol Ester Impurity is unique due to its ester linkage with glycerol, which can provide different pharmacokinetic properties compared to other cetirizine derivatives. This uniqueness makes it valuable in the development of controlled-release formulations and in studying the effects of esterification on drug activity and metabolism .

Biologische Aktivität

Cetirizine Glycerol Ester Impurity is a derivative of cetirizine, a widely used second-generation antihistamine. This compound, characterized by the esterification of cetirizine with glycerol, exhibits unique biological activities that warrant detailed exploration. This article delves into its biological activity, mechanisms, pharmacokinetics, and implications in drug formulation.

Overview of this compound

- Chemical Structure : this compound has the chemical formula C24H31ClN2O5 and is typically formed during the synthesis of cetirizine when it reacts with glycerol.

- Classification : It is classified as an impurity in cetirizine formulations and can influence the pharmacological profile and stability of the primary drug.

Cetirizine, the parent compound, acts primarily as an inverse agonist at the human histamine H1 receptor (hH1R). The biological activity of its glycerol ester form is closely related to this mechanism:

- Binding Affinity : Cetirizine binds tightly to hH1R, inhibiting histamine-mediated responses such as allergic reactions.

- Biochemical Pathways : The interaction with the histamine pathway results in reduced symptoms associated with allergies, including sneezing and nasal congestion .

Pharmacokinetics

The pharmacokinetic properties of cetirizine are well-documented, and similar characteristics may be expected for its glycerol ester:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, with a significant portion excreted unchanged in urine.

- Half-life : Approximately 8 hours, allowing for once-daily dosing in clinical settings .

1. Antihistaminic Activity

This compound retains antihistaminic properties. It may exhibit:

- Reduced Allergic Responses : Effective in alleviating symptoms of allergic rhinitis and urticaria.

- Potential for Controlled Release : The ester linkage can be hydrolyzed to release cetirizine over time, enhancing therapeutic efficacy in drug delivery systems .

2. Drug Delivery Systems

Research indicates that cetirizine glycerol ester can be utilized in:

- Controlled Release Formulations : The hydrolysis of the ester bond allows for sustained release of cetirizine, potentially improving patient compliance and therapeutic outcomes .

3. Analytical Chemistry

Cetirizine Glycerol Ester serves as a reference standard in:

- Quantitative Analysis : Used in high-performance liquid chromatography (HPLC) methods to quantify cetirizine and its derivatives in pharmaceutical formulations .

Case Studies and Research Findings

Several studies have examined the implications of cetirizine glycerol ester within pharmaceutical contexts:

Eigenschaften

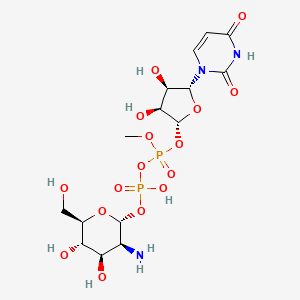

IUPAC Name |

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYNJABZABMBJ-PDUAMWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.